molecular formula C11H19N3O2 B13572703 Tert-butyl 4-amino-1-ethyl-3-methyl-1h-pyrazole-5-carboxylate

Tert-butyl 4-amino-1-ethyl-3-methyl-1h-pyrazole-5-carboxylate

Cat. No.: B13572703
M. Wt: 225.29 g/mol
InChI Key: GSNIXTJXMGWOML-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (CAS: 1707394-77-1) is a functionalized pyrazole derivative featuring a tert-butyl carbamate group at position 5, an ethyl group at position 1, a methyl group at position 3, and an amino group at position 4. Pyrazole scaffolds are widely utilized in medicinal chemistry due to their versatility in forming hydrogen bonds and participating in heterocyclic reactions. This compound has been employed as a synthetic intermediate in drug discovery, particularly in kinase inhibitor development . However, it is currently listed as a discontinued product by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

The molecular formula of the compound is C₁₁H₂₀N₃O₂, with a molecular weight of 226.3 g/mol. Its structure combines lipophilic tert-butyl and ethyl groups with a polar amino moiety, creating a balance of solubility and reactivity suitable for further functionalization.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

tert-butyl 4-amino-2-ethyl-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C11H19N3O2/c1-6-14-9(8(12)7(2)13-14)10(15)16-11(3,4)5/h6,12H2,1-5H3

InChI Key

GSNIXTJXMGWOML-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Tert-butyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups to the pyrazole ring .

Scientific Research Applications

Tert-butyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The pathways involved often include inhibition of key enzymes or binding to specific receptors, leading to the desired biological effect .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: The 4-amino group in the target compound distinguishes it from analogues with amino groups at position 3 (e.g., and ).

Steric and Electronic Effects :

  • The cyclobutyl group in introduces steric hindrance and rigidity, which may limit conformational flexibility but enhance binding specificity in enzyme-active sites .
  • Bromothiophene-carboxamido substituents () add aromaticity and electrophilic sites, enabling Suzuki-Miyaura cross-coupling reactions .

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